molecular formula C10H17NO B11761696 Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan]

Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan]

Cat. No.: B11761696
M. Wt: 167.25 g/mol
InChI Key: VRVACCICFAHPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydro-2’H-8-azaspiro[bicyclo[3.2.1]octane-3,3’-furan] is a complex organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is part of the azaspiro family, which is known for its unique bicyclic structure that includes a nitrogen atom. The structure of this compound is characterized by a spiro connection between a bicyclo[3.2.1]octane and a furan ring, making it an interesting subject for chemical research and applications.

Preparation Methods

The synthesis of dihydro-2’H-8-azaspiro[bicyclo[3.2.1]octane-3,3’-furan] involves several steps and specific reaction conditions. One common synthetic route includes the use of starting materials such as bicyclo[3.2.1]octane derivatives and furan derivatives. The reaction typically involves a series of steps including cyclization, reduction, and spiro formation. Industrial production methods may involve bulk manufacturing processes that ensure the purity and yield of the compound .

Chemical Reactions Analysis

Dihydro-2’H-8-azaspiro[bicyclo[3.2.1]octane-3,3’-furan] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIndustrially, it can be used in the production of various chemical products .

Mechanism of Action

The mechanism of action of dihydro-2’H-8-azaspiro[bicyclo[3.2.1]octane-3,3’-furan] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Dihydro-2’H-8-azaspiro[bicyclo[3.2.1]octane-3,3’-furan] can be compared with other similar compounds such as 3’-cyclopropyl-2’,2’-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride and 3-azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines]. These compounds share similar spiro and bicyclic structures but differ in their specific substituents and biological activities. The uniqueness of dihydro-2’H-8-azaspiro[bicyclo[3.2.1]octane-3,3’-furan] lies in its specific combination of bicyclo[3.2.1]octane and furan rings .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

spiro[8-azabicyclo[3.2.1]octane-3,3'-oxolane]

InChI

InChI=1S/C10H17NO/c1-2-9-6-10(3-4-12-7-10)5-8(1)11-9/h8-9,11H,1-7H2

InChI Key

VRVACCICFAHPDD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3(CCOC3)CC1N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.